An In-depth Technical Guide to 1-Chloro-5-methylhexane
An In-depth Technical Guide to 1-Chloro-5-methylhexane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1-chloro-5-methylhexane, a versatile haloalkane intermediate in organic synthesis. It details the compound's physicochemical properties, synthesis and reaction protocols, spectroscopic profile, and safety information.
Physicochemical Properties
1-Chloro-5-methylhexane, also known as isoheptyl chloride, is a colorless liquid.[1] Its properties make it a useful building block in various chemical transformations. The key physicochemical data are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅Cl | [1][2] |
| Molecular Weight | 134.65 g/mol | [1][3] |
| CAS Number | 33240-56-1 | [2][4] |
| Appearance | Colorless liquid | [1] |
| Density (estimated) | 0.864 - 0.877 g/cm³ | [1] |
| Boiling Point (estimated) | 152.39 °C | [1] |
| Melting Point (estimated) | -69.5 °C | [1] |
| Octanol-Water Partition Coefficient (log P) | 3.051 | [1] |
| Enthalpy of Formation (gas, calculated) | -208.83 kJ/mol | [1] |
| Gibbs Free Energy of Formation (gas, calculated) | -6.31 kJ/mol | [1] |
Solubility Profile:
Due to its alkyl chain, 1-chloro-5-methylhexane has low solubility in water.[1] Its high octanol-water partition coefficient indicates significant lipophilicity, suggesting a strong preference for organic phases.[1] It is expected to be readily miscible with nonpolar and moderately polar organic solvents such as hexane, diethyl ether, and dichloromethane.[1]
Synthesis and Experimental Protocols
1-Chloro-5-methylhexane can be synthesized through various methods, with the free-radical halogenation of the corresponding alkane being a common approach.[1]
Synthesis via Free-Radical Chlorination of 5-Methylhexane
This protocol describes the synthesis of 1-chloro-5-methylhexane from 5-methylhexane using chlorine gas under UV irradiation. This reaction proceeds via a free-radical chain mechanism.
Experimental Protocol:
-
Materials: 5-methylhexane, chlorine (Cl₂) gas, anhydrous sodium sulfate, nitrogen (N₂) gas.
-
Apparatus: A three-necked round-bottom flask equipped with a gas inlet tube, a reflux condenser, a magnetic stirrer, and a UV lamp. The outlet of the condenser should be connected to a gas trap (e.g., a sodium hydroxide (B78521) solution) to neutralize excess chlorine and HCl gas.
-
Procedure:
-
Charge the flask with 5-methylhexane (1.0 mol).
-
Flush the apparatus with nitrogen gas to remove air and moisture.
-
Initiate stirring and begin UV irradiation of the flask.
-
Slowly bubble chlorine gas (1.0 mol) through the solution via the gas inlet tube. The reaction is exothermic and the rate of chlorine addition should be controlled to maintain a gentle reflux.
-
Monitor the reaction progress using gas chromatography (GC) until the desired conversion is achieved. Note that this reaction can produce a mixture of chlorinated isomers.
-
Once the reaction is complete, stop the chlorine flow and UV irradiation, and flush the system with nitrogen to remove any remaining HCl and chlorine.
-
Wash the resulting mixture with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by washing with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Fractionally distill the dried liquid to isolate 1-chloro-5-methylhexane from other isomers and unreacted starting material.
-
Logical Workflow for Synthesis and Purification:
Caption: Workflow for the synthesis and purification of 1-chloro-5-methylhexane.
Chemical Reactions
The chlorine atom in 1-chloro-5-methylhexane serves as a good leaving group, making the compound a valuable substrate for nucleophilic substitution and elimination reactions.[1]
Nucleophilic Substitution (Sₙ2)
1-Chloro-5-methylhexane readily undergoes Sₙ2 reactions with various nucleophiles.[1] The reaction with sodium cyanide to form 5-methylhexanenitrile (B103281) is a representative example.
Experimental Protocol: Synthesis of 5-Methylhexanenitrile
-
Materials: 1-chloro-5-methylhexane, sodium cyanide (NaCN), acetone (B3395972) (anhydrous), diethyl ether, water.
-
Apparatus: A round-bottom flask with a reflux condenser and magnetic stirrer.
-
Procedure:
-
In the round-bottom flask, dissolve sodium cyanide (1.1 mol equivalent) in anhydrous acetone.
-
Add 1-chloro-5-methylhexane (1.0 mol equivalent) to the solution.
-
Heat the mixture to reflux with stirring and maintain for several hours. Monitor the reaction's completion by GC or TLC.
-
After cooling to room temperature, filter the mixture to remove the precipitated sodium chloride.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining inorganic salts.
-
Dry the ether layer over anhydrous magnesium sulfate.
-
Evaporate the diethyl ether and purify the resulting crude 5-methylhexanenitrile by vacuum distillation.
-
Sₙ2 Reaction Pathway:
Caption: Sₙ2 reaction mechanism showing backside attack by the cyanide nucleophile.
Elimination (E2)
In the presence of a strong, sterically hindered base, 1-chloro-5-methylhexane can undergo an E2 elimination reaction to form 5-methylhex-1-ene.
Reaction Conditions:
-
Substrate: 1-chloro-5-methylhexane
-
Base: A strong, bulky base such as potassium tert-butoxide (KOtBu).
-
Solvent: A polar aprotic solvent like tert-butanol.
-
Product: The major product is typically the less substituted alkene (Hofmann product) due to the steric hindrance of the base favoring abstraction of the more accessible proton on the terminal carbon.
E2 Elimination Pathway:
Caption: E2 elimination mechanism showing concerted proton abstraction and loss of the leaving group.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1-chloro-5-methylhexane.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. For 1-chloro-5-methylhexane, the key absorptions are:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2850-3000 | Strong | C-H stretching (sp³ hybridized carbons)[5][6] |
| 1470-1450 | Medium | C-H bending (scissoring)[5] |
| 1370-1390 | Medium | C-H bending (methyl rock)[5] |
| 850-550 | Medium-Strong | C-Cl stretching[5] |
Data interpreted from NIST Chemistry WebBook and general IR correlation tables.[2][5][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Proposed Fragment | Notes |
| 134/136 | [C₇H₁₅Cl]⁺ | Molecular ion peak (M⁺). The M+2 peak is due to the ³⁷Cl isotope. |
| 99 | [C₇H₁₅]⁺ | Loss of Cl radical. |
| 57 | [C₄H₉]⁺ | Fragmentation of the alkyl chain, a stable tertiary butyl cation is unlikely but a butyl fragment is common.[7] |
| 43 | [C₃H₇]⁺ | Propyl cation fragment, often a prominent peak in alkanes.[7][8] |
Data interpreted from general fragmentation patterns of alkyl halides.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
¹H NMR (Predicted):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.5 | Triplet | 2H | -CH₂-Cl |
| ~1.7 | Multiplet | 2H | -CH₂-CH₂-Cl |
| ~1.5 | Multiplet | 1H | -CH(CH₃)₂ |
| ~1.2-1.4 | Multiplet | 4H | -CH₂-CH₂-CH(CH₃)₂ |
| ~0.9 | Doublet | 6H | -CH(CH₃)₂ |
¹³C NMR (Predicted):
| Chemical Shift (ppm) | Assignment |
| ~45 | -CH₂-Cl |
| ~38 | -CH₂-CH(CH₃)₂ |
| ~34 | -CH₂-CH₂-Cl |
| ~28 | -CH(CH₃)₂ |
| ~26 | -CH₂-CH₂-CH(CH₃)₂ |
| ~22 | -CH(CH₃)₂ |
Note: NMR data are predicted based on standard chemical shift values and coupling patterns. Actual experimental values may vary depending on the solvent and other conditions.
Applications
1-Chloro-5-methylhexane is primarily used as an intermediate in organic synthesis.[1] Its ability to undergo nucleophilic substitution allows for the introduction of various functional groups. It has also been investigated as a potential solvent and for use in the synthesis of ionic liquids.[1] Furthermore, its well-defined structure makes it suitable as a reference material in analytical techniques like GC-MS.[1]
Safety and Handling
1-Chloro-5-methylhexane is considered a hazardous chemical and should be handled with appropriate safety precautions.
-
Hazards: Flammable liquid and vapor.[3] Causes skin and serious eye irritation.[3] May cause respiratory irritation.[3]
-
Handling: Use in a well-ventilated area.[1] Wear suitable protective clothing, gloves, and eye/face protection.[1] Keep away from heat, sparks, and open flames.[3]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[1]
Always consult the Safety Data Sheet (SDS) before handling this chemical.
References
- 1. Buy 1-Chloro-5-methylhexane | 33240-56-1 [smolecule.com]
- 2. Hexane, 1-chloro-5-methyl- [webbook.nist.gov]
- 3. 1-Chloro-5-methylhexane - High purity | EN [georganics.sk]
- 4. Hexane, 1-chloro-5-methyl- [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
